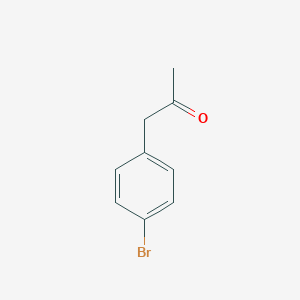

4-溴苯乙酮

描述

Synthesis Analysis

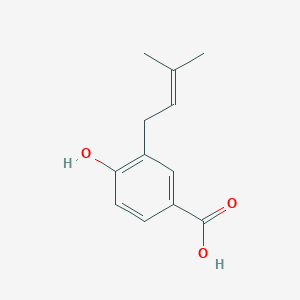

The synthesis of derivatives similar to 4-Bromophenylacetone, such as (E)-4-(3-bromo-4,5-dihydroxyphenyl)but-3-en-2-one, has been explored. These compounds have been synthesized as natural bromophenols and shown to be effective inhibitors of certain enzymes, demonstrating the synthetic utility of bromophenyl compounds (Çetin Bayrak et al., 2017). Another synthesis approach involves transforming 4-bromophenylacetic acid chloride into 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, showcasing methods to elaborate the 4-bromophenylacetone framework (M. S. Løiten et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds derived from or related to 4-Bromophenylacetone has been detailed through crystallographic studies. For example, the crystal structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane provides insights into its molecular configuration, aiding in understanding the structural aspects of bromophenylacetone derivatives (M. S. Løiten et al., 1999).

Chemical Reactions and Properties

4-Bromophenylacetone and its derivatives undergo various chemical reactions, leading to a wide range of products with diverse biological activities. The first synthesis of certain bromophenol derivatives demonstrates their potential as enzyme inhibitors, indicating the chemical reactivity and functional utility of the bromophenylacetone framework (Çetin Bayrak et al., 2017).

Physical Properties Analysis

While specific studies on the physical properties of 4-Bromophenylacetone itself were not found, the investigation of related compounds can provide insight. The physical properties such as solubility, melting point, and boiling point can be inferred from related bromophenyl compounds, which are crucial for their application in synthesis and material science.

Chemical Properties Analysis

The chemical properties of 4-Bromophenylacetone derivatives, such as reactivity with nucleophiles, electrophiles, and their behavior under various chemical conditions, are significant. The synthesis and reactivity studies provide a foundation for understanding the chemical behavior of bromophenylacetone derivatives and their utility in producing biologically active molecules (Çetin Bayrak et al., 2017).

科学研究应用

药物和酶抑制:4-溴苯乙酮衍生物显示出对碳酸酐酶、乙酰胆碱酯酶和丁酰胆碱酯酶等酶的有希望的抑制作用。这些酶是各种治疗干预的靶点,表明在设计治疗青光眼、癫痫和阿尔茨海默病等疾病的药物方面具有潜在应用(Bayrak et al., 2017)。同样,新型溴酚衍生物已被证明可以抑制人类碳酸酐酶I,进一步暗示了药物应用的可能性(Akbaba et al., 2013)。

癌症治疗:该化合物在癌症治疗中也具有重要意义。例如,Brd4(含溴结构域蛋白)中的磷酸开关可以通过肿瘤抑制基因p53实现基因特异性靶向,为潜在的癌症治疗靶向策略提供了见解(Wu et al., 2013)。此外,新型BRD4抑制剂的发现表明了治疗纤维性心血管疾病和癌症的潜力(He et al., 2021)。

生化研究:研究表明BET溴结构域可以结合乙酰化和丙酰化肽,暗示了代谢与转录之间的联系,这对于理解基因表达和调控可能至关重要(Olp et al., 2017)。

环境科学:在环境科学中,4-溴苯乙酮已被用于了解溴取代芳香废物的分离,表明其在净化工业废渣和缓解环境污染中的作用(Smith et al., 1997)。

代谢研究:已在兔子中研究了溴联苯的代谢,包括4-溴苯乙酮衍生物的代谢产物一系列单和双羟基化产物。这项研究对于理解化合物的生物转化和潜在健康影响至关重要(Kohli et al., 1978)。

化学合成和结构:该化合物在合成新结构如1-(4-溴苯基)-4-甲基-2,6,7-三氧杂双环[2.2.2]辛烷和其晶体结构分析中的作用是另一个应用领域。这类研究对于化学合成和设计具有所需性质的新分子至关重要(Løiten et al., 1999)。

作用机制

Target of Action

4-Bromophenylacetone is an organic compound that is primarily used as a building block in organic synthesis Instead, it is used as a precursor in the synthesis of various organic compounds .

Mode of Action

As a chemical reagent, 4-Bromophenylacetone can react with other compounds to form products with specific structures and functions . The bromine atom in the compound makes it electrophilic, allowing it to undergo various reactions such as nucleophilic substitution.

Biochemical Pathways

For example, it can be used to prepare biphenyl-4-yl-acetone by reacting with phenylboronic acid using cesium fluoride as a reagent and palladium phosphine complex as a catalyst .

Result of Action

The primary result of the action of 4-Bromophenylacetone is the formation of new organic compounds. The exact molecular and cellular effects would depend on the specific compounds that are synthesized using 4-Bromophenylacetone as a precursor .

Action Environment

The action of 4-Bromophenylacetone, like other chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of catalysts. For example, the reaction of 4-Bromophenylacetone with phenylboronic acid to form biphenyl-4-yl-acetone is facilitated by the presence of a palladium phosphine complex catalyst .

属性

IUPAC Name |

1-(4-bromophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMMTXJMIJRUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352996 | |

| Record name | 4-BROMOPHENYLACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6186-22-7 | |

| Record name | 4-BROMOPHENYLACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

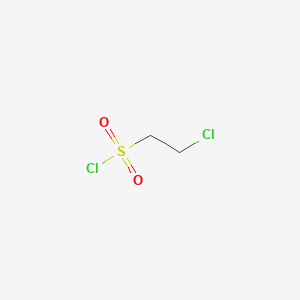

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。